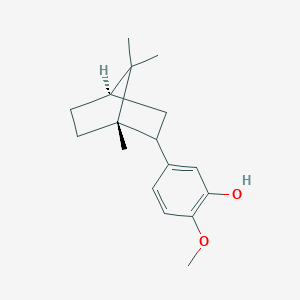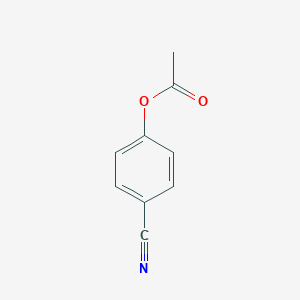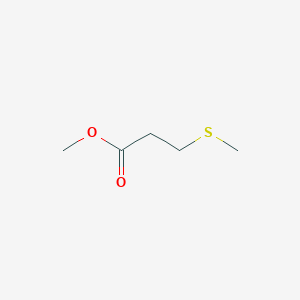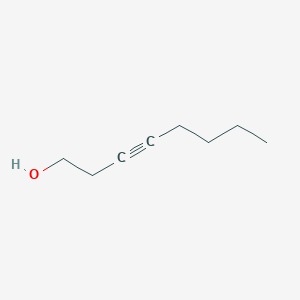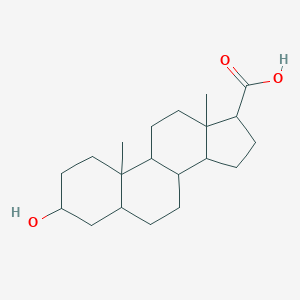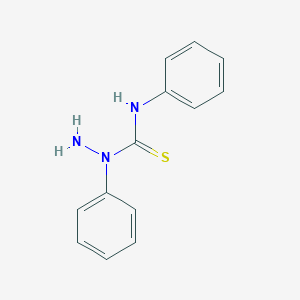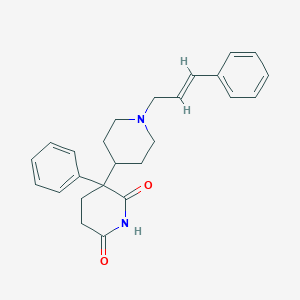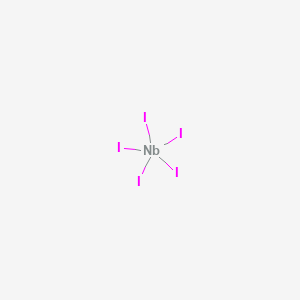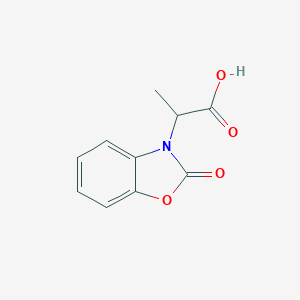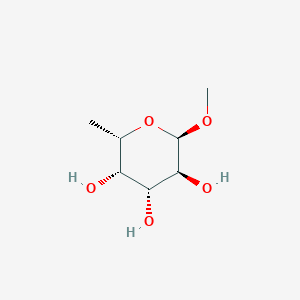
Tetrachloroplatinate(II)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetrachloroplatinate(II) is a chemical compound that is widely used in scientific research. It is a coordination complex of platinum that is commonly used as a starting material for the preparation of other platinum compounds.
Wissenschaftliche Forschungsanwendungen
Hydrolysis Kinetics and Spectroscopy
Tetrachloroplatinate(II) undergoes stepwise hydrolysis in basic solutions, a process studied via Pt NMR spectroscopy revealing sequential reactions and different Pt(II) species. This provides insights into the chemical behavior and properties of tetrachloroplatinate(II) under various conditions (Li Wu, B. Schwederski, D. W. Margerum, 1990).
Speciation and Separation Techniques
Research has developed methods for separating and determining tetrachloroplatinate and other platinum complexes, enhancing our understanding of platinum speciation and its analytical applications (D. Nachtigall, S. Artelt, G. Wünsch, 1997).
Oxidation Mechanisms
Studies have explored the oxidation of tetrachloroplatinate(II) by hydrogen peroxide, revealing complex mechanisms involving various reaction pathways and final products. This contributes to our understanding of redox reactions involving tetrachloroplatinate(II) (P. Murray, K. R. Koch, R. van Eldik, 2014).
Complex Formation and Chemical Reactions
Tetrachloroplatinate(II) reacts with various compounds, forming diverse complexes. For instance, reactions with histidine under different pH conditions yield various products, showing the compound's versatility in forming metal complexes (C. Carraher, Melanie Williams, 1991).
Luminescence and Isotopic Studies
Research on the luminescence spectrum of tetrachloroplatinate(II) at low temperatures provides insights into the isotopic effects in its spectral properties, contributing to our understanding of luminescent materials (H. Patterson, T. G. Harrison, Robert J. Belair, 1976).
Catalytic Applications
The catalytic properties of tetrachloroplatinate(II), such as in hydrogen isotope exchange reactions, highlight its potential in chemical synthesis and catalysis (Linda Blackett, V. Gold, D. Reuben, 1974).
Eigenschaften
| 13965-91-8 | |
Molekularformel |
Cl4Pt-2 |
Molekulargewicht |
336.9 g/mol |
IUPAC-Name |
platinum(2+);tetrachloride |
InChI |
InChI=1S/4ClH.Pt/h4*1H;/q;;;;+2/p-4 |
InChI-Schlüssel |
SVZRVTAEYVVVPM-UHFFFAOYSA-J |
Isomerische SMILES |
[Cl-].[Cl-].Cl[Pt]Cl |
SMILES |
[Cl-].[Cl-].[Cl-].[Cl-].[Pt+2] |
Kanonische SMILES |
[Cl-].[Cl-].[Cl-].[Cl-].[Pt+2] |
Verwandte CAS-Nummern |
10025-99-7 (di-potassium salt) 10026-00-3 (di-hydrochloride salt) 13820-41-2 (di-ammonium salt) 13820-46-7 (tetra-ammonium salt) 13820-56-9 (di-rubidium salt) |
Synonyme |
ammonium tetrachloroplatinite(II) diammonium tetrachloroplatinate dipotassium tetrachloroplatinate potassium tetrachloroplatinate tetrachloroplatinate tetrachloroplatinate, diammonium salt tetrachloroplatinate, dipotassium salt tetrachloroplatinate, dirubidium salt tetrachloroplatinate, potassium salt, (195)Pt-labeled tetrachloroplatinate, sodium salt tetrachloroplatinate, tetraammonium salt tetrachloroplatinum dipotassium salt |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


